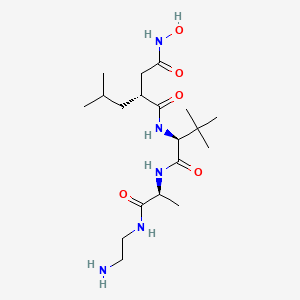

(R)-TAPI-2

説明

特性

IUPAC Name |

(2R)-N-[(2S)-1-[[(2S)-1-(2-aminoethylamino)-1-oxopropan-2-yl]amino]-3,3-dimethyl-1-oxobutan-2-yl]-N'-hydroxy-2-(2-methylpropyl)butanediamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H37N5O5/c1-11(2)9-13(10-14(25)24-29)17(27)23-15(19(4,5)6)18(28)22-12(3)16(26)21-8-7-20/h11-13,15,29H,7-10,20H2,1-6H3,(H,21,26)(H,22,28)(H,23,27)(H,24,25)/t12-,13+,15+/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMIQCBIEAHJAMZ-GZBFAFLISA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(CC(=O)NO)C(=O)NC(C(=O)NC(C)C(=O)NCCN)C(C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)NCCN)NC(=O)[C@H](C(C)(C)C)NC(=O)[C@H](CC(C)C)CC(=O)NO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H37N5O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

415.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

689284-12-6 | |

| Record name | TAPI-2 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0689284126 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Foundational & Exploratory

(R)-TAPI-2 Mechanism of Action on TACE: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tumor Necrosis Factor-α Converting Enzyme (TACE), also known as ADAM17 (A Disintegrin and Metalloproteinase 17), is a critical sheddase involved in the release of a wide array of cell surface proteins, including the pro-inflammatory cytokine Tumor Necrosis Factor-α (TNF-α). Dysregulation of TACE activity is implicated in numerous inflammatory diseases and cancers, making it a key target for therapeutic intervention. (R)-TAPI-2 is a potent, broad-spectrum hydroxamate-based inhibitor of TACE and other matrix metalloproteinases (MMPs). This technical guide provides a comprehensive overview of the mechanism of action of this compound on TACE, detailing its binding interactions, inhibitory kinetics, and the downstream consequences of its activity. This document is intended to serve as a resource for researchers and professionals in the field of drug development.

Core Mechanism of Action: Competitive Inhibition via Active Site Binding

The primary mechanism of action of this compound is the competitive inhibition of TACE's catalytic activity. This is achieved through the direct binding of the inhibitor to the active site of the enzyme, preventing the access and processing of its natural substrates.

Molecular Interactions: Insights from Co-crystal Structures

The co-crystal structure of the TACE catalytic domain in complex with TAPI-2 (PDB ID: 2DDF) provides a detailed atomic-level view of the inhibitor's binding mode. The interaction is primarily driven by the chelation of the catalytic zinc ion by the hydroxamate group of this compound and further stabilized by interactions with the enzyme's substrate-binding pockets.[1]

The key interactions are as follows:

-

Zinc Chelation: The hydroxamate moiety of this compound forms a bidentate coordination with the catalytic Zn²⁺ ion in the active site of TACE. This interaction is crucial for the high-affinity binding and potent inhibition of the enzyme. The zinc ion is essential for the catalytic activity of TACE, and its chelation by the inhibitor effectively neutralizes the enzyme.[2]

-

S1' Pocket Interaction: The isobutyl group of the this compound molecule fits into the deep, hydrophobic S1' specificity pocket of TACE. This pocket plays a significant role in determining substrate specificity. The favorable hydrophobic interactions between the inhibitor and the S1' pocket contribute significantly to the overall binding affinity.

-

S3' Pocket Interaction: The long-chain moiety on the opposite side of the hydroxamate group extends into the S3' binding pocket, forming additional van der Waals contacts and hydrophobic interactions.[2]

These multiple points of contact within the active site cleft result in a stable and high-affinity interaction, effectively blocking substrate binding and subsequent cleavage.

Quantitative Inhibitory Activity

The inhibitory potency of this compound against TACE has been quantified in numerous studies using various in vitro assays. The IC50 (half-maximal inhibitory concentration) and Ki (inhibition constant) values are key parameters that describe the inhibitor's efficacy.

| Parameter | Value | Enzyme Source | Assay Type | Reference |

| IC50 | ~10 µM | CHO cells | PMA-induced shedding of cell surface proteins | |

| Ki | 120 nM | Recombinant ADAM-17 | Not specified | |

| Ki | 36 ± 5 nM | Recombinant TACE | In vitro activity assay | [2] |

| Ki | 510 ± 46 nM | Recombinant TACE | In vitro activity assay | [2] |

| Ki | 320 ± 26 nM | Recombinant TACE | In vitro activity assay | [2] |

Note: The variability in reported values can be attributed to differences in experimental conditions, enzyme and substrate sources, and assay methodologies.

Signaling Pathways and Downstream Effects of TACE Inhibition

TACE is a key regulator of multiple signaling pathways through its shedding of various transmembrane proteins. Inhibition of TACE by this compound can therefore have profound downstream effects on cellular processes such as inflammation, proliferation, and migration.

TACE Activation Pathway

The activation of TACE is a tightly regulated process. Under basal conditions, TACE exists predominantly as inactive dimers on the cell surface, often in complex with its endogenous inhibitor, Tissue Inhibitor of Metalloproteinase-3 (TIMP3). Upon stimulation by various extracellular signals, such as growth factors and inflammatory mediators, the Mitogen-Activated Protein Kinase (MAPK) pathways, specifically ERK and p38, are activated. This leads to the phosphorylation of the TACE cytoplasmic domain, promoting a shift from the dimeric to the monomeric state. This conformational change releases TIMP3, leading to TACE activation and subsequent substrate shedding.

Caption: TACE Activation Signaling Pathway.

Downstream Consequences of TACE Inhibition by this compound

By blocking TACE activity, this compound prevents the shedding of its numerous substrates, thereby modulating their respective signaling pathways.

Caption: Downstream Effects of TACE Inhibition by this compound.

Key downstream signaling pathways affected by TACE inhibition include:

-

TNF-α Signaling: Inhibition of TACE prevents the release of soluble TNF-α, a potent pro-inflammatory cytokine. This is the primary mechanism by which TACE inhibitors exert their anti-inflammatory effects.

-

EGFR Signaling: TACE is responsible for the shedding of several Epidermal Growth Factor Receptor (EGFR) ligands, such as Transforming Growth Factor-α (TGF-α). By preventing their release, this compound can attenuate EGFR signaling pathways, including the ERK and Akt pathways, which are crucial for cell proliferation and survival. This has implications for cancer therapy.[3]

-

IL-6 Signaling: TACE can shed the IL-6 receptor (IL-6R), leading to the generation of a soluble form (sIL-6R) that can participate in "trans-signaling." Inhibition of TACE can modulate IL-6-mediated signaling through the STAT3 pathway, which is involved in immune responses and tumorigenesis.[4]

-

TGF-β Signaling: TACE has been shown to regulate TGF-β signaling, which is involved in a wide range of cellular processes, including fibrosis. Inhibition of TACE can ameliorate cardiac fibrosis, suggesting a role for TACE in this pathology.[5]

Experimental Protocols

In Vitro TACE Inhibition Assay (FRET-based)

This protocol describes a common method for measuring the inhibitory activity of compounds against recombinant TACE using a Fluorescence Resonance Energy Transfer (FRET) substrate.

Caption: FRET-based TACE Inhibition Assay Workflow.

Materials:

-

Recombinant human TACE (catalytic domain)

-

TACE FRET substrate (e.g., a peptide containing the TACE cleavage site flanked by a fluorophore and a quencher)

-

Assay Buffer: 50 mM Tricine, pH 7.5, containing 100 mM NaCl, 10 mM CaCl₂, and 1 mM ZnCl₂

-

This compound (or other test inhibitors) dissolved in DMSO

-

96-well black microplate

-

Fluorescence plate reader

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of the TACE FRET substrate in DMSO. Dilute to the final working concentration (e.g., 10 µM) in Assay Buffer.

-

Prepare a stock solution of recombinant TACE in Assay Buffer. Dilute to the final working concentration (e.g., 600 nM).

-

Prepare a serial dilution of this compound in DMSO, and then dilute further in Assay Buffer to the desired final concentrations.

-

-

Assay Protocol:

-

To each well of the microplate, add the desired volume of Assay Buffer.

-

Add the diluted this compound or vehicle control (DMSO in Assay Buffer) to the wells.

-

Add the diluted TACE enzyme to each well and mix gently.

-

Pre-incubate the plate at 27°C for 15-30 minutes.

-

Initiate the reaction by adding the TACE FRET substrate to each well.

-

Immediately place the plate in a fluorescence plate reader pre-set to 27°C.

-

-

Data Acquisition:

-

Monitor the increase in fluorescence over time. The excitation wavelength is typically around 320 nm, and the emission wavelength is around 395 nm (these values may vary depending on the specific FRET pair used).

-

Record fluorescence readings at regular intervals (e.g., every minute) for a specified period (e.g., 30-60 minutes).

-

-

Data Analysis:

-

Determine the initial reaction velocity (rate of fluorescence increase) for each concentration of the inhibitor.

-

Plot the initial velocity as a function of the inhibitor concentration.

-

Fit the data to a suitable dose-response curve to determine the IC50 value.

-

The Ki value can be calculated from the IC50 value using the Cheng-Prusoff equation, provided the substrate concentration and Km are known.

-

Cell-Based Shedding Assay

This protocol describes a method to assess the effect of this compound on TACE-mediated shedding of a cell surface protein in a cellular context.

Caption: Cell-based Shedding Assay Workflow.

Materials:

-

Cell line endogenously or exogenously expressing a known TACE substrate (e.g., leukocytes for CD62L, macrophages for Csf1r).

-

Cell culture medium and supplements.

-

This compound or other test inhibitors.

-

Phorbol-12-myristate-13-acetate (PMA) or another suitable shedding stimulus.

-

Fluorescently labeled monoclonal antibody specific for the extracellular domain of the TACE substrate.

-

Flow cytometer.

Procedure:

-

Cell Culture and Treatment:

-

Culture the cells to the desired density.

-

Harvest and resuspend the cells in an appropriate buffer (e.g., PBS).

-

Pre-incubate the cells with various concentrations of this compound or vehicle control for 30 minutes on ice.

-

-

Shedding Stimulation:

-

Stimulate TACE-mediated shedding by adding PMA (e.g., 1-15 ng/mL) or another appropriate agonist.

-

Incubate the cells at 37°C for a specified time (e.g., 30 minutes).

-

-

Staining and Analysis:

-

Stop the reaction by washing the cells with ice-cold PBS.

-

Stain the cells with the fluorescently labeled antibody against the TACE substrate according to the manufacturer's protocol.

-

Wash the cells to remove unbound antibody.

-

Analyze the cells by flow cytometry, measuring the mean fluorescence intensity (MFI) of the cell population.

-

-

Data Interpretation:

-

A decrease in MFI in the stimulated, vehicle-treated cells compared to unstimulated cells indicates shedding of the substrate.

-

Inhibition of shedding by this compound will be observed as a dose-dependent preservation of the cell surface substrate, resulting in a higher MFI compared to the stimulated, vehicle-treated control.

-

The IC50 for the inhibition of shedding can be determined by plotting the MFI as a function of the inhibitor concentration.

-

Conclusion

This compound is a potent inhibitor of TACE that acts through a competitive mechanism involving chelation of the catalytic zinc ion and interactions with the S1' and S3' substrate-binding pockets. Its ability to block the shedding of numerous cell surface proteins, including TNF-α and EGFR ligands, makes it a valuable tool for studying the physiological and pathological roles of TACE. Furthermore, the downstream consequences of TACE inhibition highlight its therapeutic potential in a range of diseases. The experimental protocols provided herein offer standardized methods for evaluating the inhibitory activity of this compound and other TACE inhibitors, facilitating further research and development in this field.

References

- 1. rcsb.org [rcsb.org]

- 2. Structure-based rational design of peptide hydroxamic acid inhibitors to target tumor necrosis factor-α converting enzyme as potential therapeutics for hepatitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Immunomodulatory role of metalloproteinase ADAM17 in tumor development - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ADAM17 selectively activates the IL‐6 trans‐signaling/ERK MAPK axis in KRAS‐addicted lung cancer | EMBO Molecular Medicine [link.springer.com]

- 5. The Downregulation of ADAM17 Exerts Protective Effects against Cardiac Fibrosis by Regulating Endoplasmic Reticulum Stress and Mitophagy - PMC [pmc.ncbi.nlm.nih.gov]

(R)-TAPI-2: An In-Depth Technical Guide for Researchers

(R)-TAPI-2 is a potent, broad-spectrum inhibitor of metalloproteinase enzymes, playing a crucial role in regulating various physiological and pathological processes. This technical guide provides a comprehensive overview of this compound for researchers, scientists, and drug development professionals, detailing its mechanism of action, target profile, experimental protocols, and its impact on key signaling pathways.

Core Concepts and Mechanism of Action

This compound belongs to the hydroxamate class of inhibitors, which are known for their strong zinc-binding affinity.[1][2] The catalytic activity of matrix metalloproteinases (MMPs) and a disintegrin and metalloproteinases (ADAMs) is dependent on a zinc ion located in their active site.[1][3] this compound functions as a competitive inhibitor by chelating this essential zinc ion through its hydroxamate group (-CONHOH), thereby blocking the enzymatic activity of these proteases.[1][2]

This inhibitory action prevents the cleavage of a wide range of extracellular matrix (ECM) components and the shedding of cell surface proteins, which are critical events in processes such as cell signaling, proliferation, migration, and tissue remodeling.[3][4]

Target Profile and Inhibitory Activity

While specific inhibitory data for the (R)-enantiomer is not extensively detailed in publicly available literature, the closely related compound TAPI-2 has been characterized as a potent inhibitor of several MMPs and ADAMs. It is important to note that commercial suppliers specifically offer the (R)-isomer, suggesting it may be the more active enantiomer. The inhibitory activities of TAPI-2 are summarized in the tables below.

Table 1: Inhibitory Activity of TAPI-2 against A Disintegrin and Metalloproteinases (ADAMs)

| Target | Inhibition Constant (Ki) | Reference |

| TACE (ADAM17) | 120 nM | [5] |

| ADAM8 | 10 µM | |

| ADAM10 | 3 µM | |

| ADAM12 | 100 µM |

Table 2: Inhibitory Activity of TAPI-2 against Other Metalloproteinases

| Target | Half-maximal Inhibitory Concentration (IC50) | Reference |

| Matrix Metalloproteinases (general) | 20 µM | [6] |

| hmeprin α subunit | 1.5 ± 0.27 nM | [6] |

| hmeprin β subunit | 20 ± 10 µM | [6] |

| Angiotensin-Converting Enzyme (ACE) | 18 µM | [7] |

Table 3: Cellular Activity of TAPI-2

| Activity | Half-maximal Inhibitory Concentration (IC50) | Reference |

| PMA-induced shedding of cell surface proteins (e.g., TGF-α, β-amyloid precursor protein) | 10 µM |

Impact on Key Signaling Pathways

This compound exerts significant influence on critical cellular signaling pathways, primarily through its inhibition of TACE (ADAM17) and other sheddases.

TNF-α Signaling Pathway

Tumor Necrosis Factor-alpha (TNF-α) is a potent pro-inflammatory cytokine that is initially synthesized as a transmembrane protein (pro-TNF-α). TACE (ADAM17) is the primary enzyme responsible for cleaving pro-TNF-α to release the soluble, active form of the cytokine. By inhibiting TACE, this compound blocks the shedding of TNF-α, thereby downregulating TNF-α-mediated inflammatory responses.[7]

References

- 1. Recent advances in studies on hydroxamates as matrix metalloproteinase inhibitors: a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Hydroxamic acids as matrix metalloproteinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Challenges in Matrix Metalloproteinases Inhibition [mdpi.com]

- 4. Hydroxamate-based peptide inhibitors of matrix metalloprotease 2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. TAPI 2 | ADAMs | Tocris Bioscience [tocris.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Enhanced potency of the metalloprotease inhibitor TAPI-2 by multivalent display - PubMed [pubmed.ncbi.nlm.nih.gov]

(R)-TAPI-2 Target Enzyme Profile: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-TAPI-2 is a potent, broad-spectrum inhibitor of metalloproteinase enzymes, a class of proteins crucial in various physiological and pathological processes. This technical guide provides a comprehensive overview of the target enzyme profile of this compound, with a focus on its inhibitory activity against A Disintegrin and Metalloproteinases (ADAMs) and Matrix Metalloproteinases (MMPs). The information presented herein is intended to support researchers and drug development professionals in utilizing this compound as a tool for investigating cellular signaling pathways and as a potential therapeutic agent.

Core Target Profile of this compound

This compound is the (R)-enantiomer of TAPI-2, a hydroxamate-based metalloproteinase inhibitor. While much of the publicly available data refers to the racemic mixture "TAPI-2," the (R)-enantiomer is a key active component. TAPI-2 is recognized as a potent inhibitor of Tumor Necrosis Factor-α Converting Enzyme (TACE), also known as ADAM17.[1][2] It also exhibits broad inhibitory activity against various other ADAMs and MMPs.[3]

Quantitative Inhibition Data

The following tables summarize the available quantitative data on the inhibitory potency of TAPI-2 against its primary enzyme targets. It is important to note that the specific inhibitory constants for the (R)-enantiomer are not always distinguished from the racemic mixture in the literature.

| Target Enzyme | Inhibitor | Potency Metric | Value | Reference(s) |

| ADAM17 (TACE) | TAPI-2 | K_i_ | 120 nM | [1][2] |

| General MMPs | TAPI-2 | IC_50_ | 20 µM | [3] |

| Hmeprin α subunit | TAPI-2 | IC_50_ | 1.5 ± 0.27 nM | [3] |

| Hmeprin β subunit | TAPI-2 | IC_50_ | 20 ± 10 µM | [3] |

Note: IC_50_ (Half-maximal inhibitory concentration) and K_i_ (Inhibition constant) are measures of inhibitor potency. Lower values indicate higher potency. The data for general MMPs represents a broad characterization and the potency against individual MMPs can vary.

Experimental Protocols

Detailed methodologies for key experiments are crucial for the accurate assessment of this compound's activity. Below are representative protocols for enzymatic and cell-based assays.

Fluorometric MMP Activity Assay

This protocol outlines a common method for measuring the inhibitory activity of compounds like this compound against a specific MMP.

Principle: The assay utilizes a fluorogenic peptide substrate that is cleaved by the MMP, resulting in an increase in fluorescence. The inhibitory effect of this compound is determined by measuring the reduction in the rate of fluorescence increase.

Materials:

-

Recombinant active MMP enzyme

-

Fluorogenic MMP substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH₂)

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM CaCl₂, 0.05% Brij-35)

-

This compound stock solution (in DMSO)

-

96-well black microplate

-

Fluorescence microplate reader

Procedure:

-

Prepare serial dilutions of this compound in Assay Buffer.

-

Add a fixed amount of the recombinant MMP enzyme to each well of the microplate.

-

Add the diluted this compound solutions to the wells containing the enzyme and incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.

-

Initiate the enzymatic reaction by adding the fluorogenic MMP substrate to each well.

-

Immediately begin monitoring the fluorescence intensity at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 328/393 nm) in kinetic mode for a set period (e.g., 30-60 minutes).

-

Calculate the reaction rates (slope of the fluorescence versus time curve) for each inhibitor concentration.

-

Determine the IC_50_ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

ADAM17 (TACE) Inhibition Assay

This protocol describes a method to assess the inhibitory potential of this compound against ADAM17.

Principle: Similar to the MMP assay, this assay employs a specific fluorogenic substrate for ADAM17. Inhibition of ADAM17 by this compound leads to a decrease in the rate of substrate cleavage and a corresponding reduction in fluorescence.

Materials:

-

Recombinant active ADAM17 enzyme

-

Fluorogenic ADAM17 substrate (e.g., a peptide containing the cleavage site for ADAM17)

-

Assay Buffer (specific to the enzyme, often provided in commercial kits)

-

This compound stock solution (in DMSO)

-

96-well black microplate

-

Fluorescence microplate reader

Procedure:

-

Prepare a dilution series of this compound in the appropriate Assay Buffer.

-

To each well of the microplate, add the recombinant ADAM17 enzyme.

-

Add the various concentrations of this compound to the wells and incubate to allow for enzyme-inhibitor interaction.

-

Start the reaction by adding the ADAM17 fluorogenic substrate.

-

Measure the fluorescence intensity kinetically at the substrate-specific excitation and emission wavelengths.

-

Calculate the initial reaction velocities for each concentration of this compound.

-

Determine the IC_50_ or K_i_ value by analyzing the dose-response relationship.

Cell-Based Assay for Inhibition of TNF-α Release

This protocol provides a framework for evaluating the ability of this compound to inhibit the shedding of TNF-α from cells, a key function of ADAM17.

Principle: Cells are stimulated to produce and shed TNF-α. The amount of soluble TNF-α released into the cell culture medium is measured in the presence and absence of this compound.

Materials:

-

A suitable cell line (e.g., THP-1 monocytes)

-

Cell culture medium

-

Stimulating agent (e.g., Lipopolysaccharide - LPS)

-

This compound stock solution (in DMSO)

-

ELISA kit for human TNF-α

-

96-well cell culture plate

-

Spectrophotometer

Procedure:

-

Seed the cells in a 96-well plate and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of this compound for a specified time (e.g., 1-2 hours).

-

Stimulate the cells with LPS to induce TNF-α production and shedding.

-

Incubate the cells for an appropriate period (e.g., 4-24 hours).

-

Collect the cell culture supernatants.

-

Quantify the concentration of soluble TNF-α in the supernatants using a TNF-α ELISA kit according to the manufacturer's instructions.

-

Determine the IC_50_ value of this compound for the inhibition of TNF-α release.

Signaling Pathways and Visualizations

This compound's inhibition of ADAM17 and MMPs has significant implications for various signaling pathways involved in inflammation, cancer, and other diseases. The following diagrams, generated using the DOT language for Graphviz, illustrate these key pathways.

Experimental Workflow for Enzymatic Inhibition Assay

ADAM17 (TACE) Signaling Pathway

General MMP Signaling in Cancer Progression

Conclusion

This compound is a valuable research tool for the study of metalloproteinase-driven biological processes. Its potent inhibition of ADAM17 and a broad range of MMPs makes it relevant to investigations in inflammation, oncology, and neurodegenerative diseases. This guide provides a foundational understanding of its target profile, along with practical experimental protocols and visualizations of the key signaling pathways it modulates. Further research to delineate the specific inhibitory profile of the (R)-enantiomer against a wider panel of individual MMPs and ADAMs will be crucial for its continued development and application in both basic research and therapeutic contexts.

References

(R)-TAPI-2: An In-depth Technical Guide to its Biological Activity

Disclaimer: Publicly available scientific literature and data resources contain limited specific information on the isolated (R)-enantiomer of TAPI-2. The majority of published data refers to TAPI-2, which is often used as a racemic mixture. This guide, therefore, synthesizes the known biological activities of TAPI-2 and its primary targets, with the understanding that the specific quantitative contributions of the (R)-enantiomer are not fully elucidated in the public domain. It is presumed that (R)-TAPI-2 shares the same targets and mechanism of action, though its potency and selectivity may differ from the (S)-enantiomer and the racemic mixture.

Core Concepts: Mechanism of Action

This compound is a hydroxamate-based broad-spectrum inhibitor of metalloproteinases. The hydroxamate group is crucial for its inhibitory activity, as it chelates the zinc ion present in the active site of these enzymes. This coordination with the catalytic zinc ion prevents the binding and subsequent cleavage of the enzyme's natural substrates.

The primary targets of TAPI-2 include members of the Matrix Metalloproteinase (MMP) family and the "A Disintegrin and Metalloproteinase" (ADAM) family, with notable activity against Tumor Necrosis Factor-α Converting Enzyme (TACE), also known as ADAM17.

Quantitative Data: Inhibitory Activity of TAPI-2

The following tables summarize the available quantitative data for the inhibitory activity of TAPI-2 against its key targets. It is important to reiterate that this data may not be specific to the (R)-enantiomer.

| Target Enzyme | IC50/Ki Value | Notes |

| Matrix Metalloproteinases (general) | IC50: 20 µM[1] | Broad-spectrum inhibition. |

| hmeprin α subunit | Ki: 1.5 ± 0.27 nM[1] | Strong inhibition. |

| hmeprin β subunit | IC50: 20 ± 10 µM[1] | Weaker inhibition compared to the α subunit. |

Key Signaling Pathways Modulated by this compound

The inhibitory action of this compound on metalloproteinases, particularly ADAM17/TACE, leads to the modulation of several critical signaling pathways.

Inhibition of the Notch Signaling Pathway

ADAM17 is one of the proteases responsible for the S2 cleavage of the Notch receptor, a critical step in its activation. By inhibiting ADAM17, this compound can prevent this cleavage, thereby downregulating Notch signaling. This has significant implications in cellular processes such as proliferation, differentiation, and apoptosis.

Modulation of TNF-α Signaling

TACE (ADAM17) is the primary enzyme responsible for the shedding of membrane-bound tumor necrosis factor-alpha (pro-TNF-α) to its soluble, active form (sTNF-α). By inhibiting TACE, this compound reduces the levels of circulating sTNF-α, a potent pro-inflammatory cytokine.

References

(R)-TAPI-2 for Metalloproteinase Inhibition Studies: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-TAPI-2 is a potent, broad-spectrum hydroxamate-based inhibitor of matrix metalloproteinases (MMPs) and a disintegrin and metalloproteinases (ADAMs). As the (R)-enantiomer of TAPI-2, it exhibits stereospecific interactions with the active site of these zinc-dependent endopeptidases. This technical guide provides a comprehensive overview of this compound, including its inhibitory profile, detailed experimental protocols for its use in research, and its effects on key signaling pathways, to support its application in metalloproteinase inhibition studies and drug development.

Data Presentation: Inhibitory Profile of TAPI-2

While specific high-throughput screening data for the (R)-enantiomer across a comprehensive panel of MMPs is not extensively published, the available data for the racemic mixture and related compounds indicate a broad inhibitory activity. The hydroxamate group in TAPI-2 chelates the active site zinc ion, crucial for the catalytic activity of MMPs and ADAMs.[1] The potency and selectivity are determined by the interactions of the inhibitor's side chains with the S1' pocket of the specific metalloproteinase.

| Target | Inhibition Value (Ki/IC50) | Notes |

| TACE (ADAM17) | Ki: 120 nM | TAPI-2 is a potent inhibitor of TACE.[2] |

| ADAM8 | Ki: 10 µM | |

| ADAM10 | Ki: 3 µM | [3] |

| ADAM12 | Ki: >100 µM | [3] |

| MMPs (general) | IC50: 20 µM | Broad-spectrum activity against the MMP family.[4] |

| L-selectin shedding | IC50: 10 µM | TAPI-2 inhibits the shedding of various cell surface proteins.[1][3] |

| hmeprin α subunit | IC50: 1.5 ± 0.27 nM | [4] |

| hmeprin β subunit | IC50: 20 ± 10 µM | [4] |

Note: The inhibitory constants (Ki) and half-maximal inhibitory concentrations (IC50) can vary depending on the assay conditions, substrate used, and enzyme source. The data presented is a compilation from various sources and should be used as a reference. It is recommended to determine these values under your specific experimental conditions.

Experimental Protocols

In Vitro Enzyme Inhibition Assay (Fluorometric)

This protocol describes a general method for determining the inhibitory activity of this compound against a specific metalloproteinase using a fluorogenic peptide substrate.

Materials:

-

Recombinant active metalloproteinase (e.g., MMP-2, MMP-9, ADAM17)

-

Fluorogenic metalloproteinase substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH₂)

-

This compound

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM CaCl₂, 0.05% Brij-35)

-

Dimethyl sulfoxide (DMSO)

-

96-well black microplate

-

Fluorometric microplate reader

Procedure:

-

Prepare this compound dilutions: Prepare a stock solution of this compound in DMSO. Serially dilute the stock solution in Assay Buffer to obtain a range of desired concentrations.

-

Enzyme preparation: Dilute the recombinant active metalloproteinase to a working concentration in cold Assay Buffer. The optimal concentration should be determined empirically to ensure a linear reaction rate.

-

Assay setup:

-

Add 50 µL of Assay Buffer to all wells.

-

Add 10 µL of the diluted this compound solutions to the inhibitor wells.

-

Add 10 µL of Assay Buffer containing the same percentage of DMSO as the inhibitor wells to the enzyme control wells.

-

Add 10 µL of Assay Buffer to the blank wells (no enzyme, no inhibitor).

-

-

Enzyme addition: Add 20 µL of the diluted active metalloproteinase to the inhibitor and enzyme control wells. Do not add enzyme to the blank wells.

-

Pre-incubation: Gently mix the plate and pre-incubate at 37°C for 30 minutes to allow the inhibitor to bind to the enzyme.

-

Substrate addition: Prepare the fluorogenic substrate solution in Assay Buffer. Add 20 µL of the substrate solution to all wells to initiate the reaction.

-

Kinetic measurement: Immediately place the microplate in a fluorometric microplate reader pre-warmed to 37°C. Measure the fluorescence intensity kinetically (e.g., every 1-2 minutes for 30-60 minutes) at the appropriate excitation and emission wavelengths for the fluorophore used.

-

Data analysis:

-

Subtract the fluorescence readings of the blank wells from all other wells.

-

Determine the initial reaction velocity (v) for each concentration of the inhibitor by calculating the slope of the linear portion of the fluorescence versus time curve.

-

Calculate the percentage of inhibition for each concentration of this compound compared to the enzyme control (0% inhibition).

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.

-

Caption: In Vitro Enzyme Inhibition Assay Workflow.

Cell-Based TGF-α Shedding Assay

This protocol describes a method to assess the inhibitory effect of this compound on the shedding of a cell surface protein, such as Transforming Growth Factor-alpha (TGF-α), which is primarily mediated by TACE (ADAM17).[5][6]

Materials:

-

Cells expressing a membrane-anchored form of the protein of interest (e.g., pro-TGF-α). This can be an endogenous or an ectopically expressed protein.

-

Cell culture medium and supplements.

-

This compound

-

Phorbol 12-myristate 13-acetate (PMA) or another stimulus to induce shedding.

-

ELISA kit for the detection of the shed ectodomain of the protein of interest (e.g., TGF-α).

-

Cell lysis buffer and protein assay reagents.

Procedure:

-

Cell culture: Seed cells in a multi-well plate and grow to a confluent monolayer.

-

Inhibitor treatment: Pre-treat the cells with various concentrations of this compound or vehicle (DMSO) in serum-free medium for a specified time (e.g., 1-2 hours).

-

Stimulation of shedding: Add PMA (e.g., 100 nM) or another appropriate stimulus to the wells to induce shedding and incubate for a defined period (e.g., 30-60 minutes).

-

Collection of conditioned medium: Carefully collect the conditioned medium from each well.

-

Quantification of shed protein: Use an ELISA kit to quantify the concentration of the shed protein ectodomain in the collected conditioned medium.

-

Cell lysis and protein quantification: Wash the cells and lyse them. Determine the total protein concentration in the cell lysates to normalize the shedding data.

-

Data analysis:

-

Normalize the amount of shed protein to the total protein content of the corresponding well.

-

Calculate the percentage of inhibition of shedding for each concentration of this compound compared to the stimulated control (0% inhibition).

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to determine the IC50 value.

-

Caption: Cell-Based Shedding Assay Workflow.

Synthesis and Chiral Separation of this compound

The synthesis of hydroxamate-based metalloproteinase inhibitors like TAPI-2 typically involves peptide coupling reactions.[7][8] The asymmetric synthesis of the (R)-enantiomer can be achieved through the use of chiral starting materials or chiral catalysts.[9][10]

General Synthetic Approach: The synthesis of the core structure of TAPI-2, N-(R)-[2-(Hydroxyaminocarbonyl)methyl]-4-methylpentanoyl-L-t-butyl-alanyl-L-alanine, 2-aminoethyl Amide, involves the sequential coupling of amino acid derivatives. The chirality at the key carbon atom in the N-terminal residue is crucial for its specific interaction with the enzyme active site. Asymmetric synthesis strategies often employ chiral auxiliaries or stereoselective reactions to introduce this chirality.[10]

Chiral Separation: If a racemic mixture of TAPI-2 is synthesized, the (R)- and (S)-enantiomers can be separated using chiral High-Performance Liquid Chromatography (HPLC).[11][12]

General Chiral HPLC Protocol:

-

Chiral Stationary Phase (CSP) Selection: Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are often effective for separating enantiomers of hydroxamic acid-based inhibitors.[11]

-

Mobile Phase Optimization: A normal-phase mobile phase, typically a mixture of a non-polar solvent like hexane and a polar modifier like isopropanol or ethanol, is commonly used. The ratio of the solvents is optimized to achieve the best separation.

-

Detection: Detection is typically performed using a UV detector at a wavelength where the compound has significant absorbance.

-

Method Validation: The method should be validated for parameters such as resolution, selectivity, and linearity to ensure accurate quantification of each enantiomer.

Signaling Pathways Modulated by this compound

This compound, through its potent inhibition of TACE (ADAM17), can significantly impact major signaling pathways that regulate cell proliferation, differentiation, and survival.

TACE-Mediated EGFR Signaling Pathway

TACE is a key sheddase for several ligands of the Epidermal Growth Factor Receptor (EGFR), including TGF-α.[13][14] The shedding of these ligands from the cell surface is a critical step in the activation of the EGFR signaling cascade.

Caption: TACE-Mediated EGFR Pathway Inhibition by this compound.

By inhibiting TACE, this compound prevents the release of soluble EGFR ligands, thereby reducing the activation of the EGFR and its downstream pro-proliferative and pro-survival signaling pathways.[14]

TACE-Mediated Notch Signaling Pathway

TACE is also involved in the proteolytic processing of the Notch receptor, a critical step for its activation.[15] The cleavage of Notch by TACE is a prerequisite for its subsequent cleavage by γ-secretase, which releases the Notch intracellular domain (NICD). The NICD then translocates to the nucleus to regulate gene expression.

Caption: TACE-Mediated Notch Pathway Inhibition by this compound.

Inhibition of TACE by this compound can block the initial cleavage of the Notch receptor, thereby preventing the release of the NICD and subsequent activation of Notch target genes involved in cell fate decisions, proliferation, and differentiation.[15]

Conclusion

This compound is a valuable research tool for studying the roles of metalloproteinases in various physiological and pathological processes. Its broad-spectrum inhibitory activity, particularly against TACE/ADAM17, makes it a potent modulator of critical signaling pathways such as the EGFR and Notch pathways. The experimental protocols and conceptual frameworks provided in this guide are intended to facilitate the effective use of this compound in metalloproteinase research and to support the development of novel therapeutic strategies targeting these important enzymes.

References

- 1. bmrservice.com [bmrservice.com]

- 2. researchgate.net [researchgate.net]

- 3. Chiral HPLC separation: strategy and approaches – Chiralpedia [chiralpedia.com]

- 4. A rapid and general method for the asymmetric synthesis of 2-substituted pyrrolidines using tert-butanesulfinamide - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. Ectodomain shedding of EGFR ligands serves as an activation readout for TRP channels - PMC [pmc.ncbi.nlm.nih.gov]

- 6. TACE is required for the activation of the EGFR by TGF-α in tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Notch signaling pathway in cancer: from mechanistic insights to targeted therapies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Asymmetric Synthesis of US-FDA Approved Drugs over Five Years (2016–2020): A Recapitulation of Chirality - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Asymmetric synthesis of amines using tert-butanesulfinamide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. csfarmacie.cz [csfarmacie.cz]

- 11. ijrpr.com [ijrpr.com]

- 12. Development of Matrix Metalloproteinase-2 Inhibitors for Cardioprotection - PMC [pmc.ncbi.nlm.nih.gov]

- 13. TACE is required for the activation of the EGFR by TGF-alpha in tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Targeting Notch signaling pathway to overcome drug-resistance for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Notch Signaling Regulation in HCC: From Hepatitis Virus to Non-Coding RNAs - PMC [pmc.ncbi.nlm.nih.gov]

(R)-TAPI-2: A Technical Guide to its Function and Application in Research

(R)-TAPI-2 , the R-isomer of the TNF Protease Inhibitor 2, is a potent, broad-spectrum inhibitor of several key enzyme families, primarily matrix metalloproteinases (MMPs) and a disintegrin and metalloproteinases (ADAMs). Its principal target is the Tumor Necrosis Factor-α Converting Enzyme (TACE), also known as ADAM17. This technical guide provides an in-depth overview of the core functions of this compound, detailed experimental protocols for its use, and a summary of its impact on critical signaling pathways, designed for researchers, scientists, and professionals in drug development.

Core Function: Inhibition of Metalloproteinases

This compound functions as a competitive inhibitor, targeting the active site of zinc-dependent metalloproteinases. This inhibition prevents the cleavage of a wide array of cell surface proteins, a process known as ectodomain shedding. This shedding is a critical step in the activation and release of various signaling molecules, including cytokines, growth factors, and their receptors.

The primary targets of this compound include:

-

TACE (ADAM17): This is a key enzyme responsible for the shedding of the pro-inflammatory cytokine Tumor Necrosis Factor-α (TNF-α). By inhibiting TACE, this compound effectively blocks the release of soluble TNF-α, a central mediator of inflammation.

-

Matrix Metalloproteinases (MMPs): This family of enzymes is involved in the degradation and remodeling of the extracellular matrix. This compound exhibits inhibitory activity against various MMPs, implicating it in processes such as tissue repair, angiogenesis, and cancer metastasis.

-

Other ADAMs: Besides ADAM17, this compound also inhibits other members of the ADAM family, which are involved in the shedding of a diverse range of substrates, thereby affecting various cellular functions.

Quantitative Data Summary

The inhibitory activity of this compound and its racemate, TAPI-2, has been quantified against several key metalloproteinases. The following tables summarize the available quantitative data, providing a comparative overview of its potency.

| Enzyme Target | Inhibitor | Inhibition Constant | Reference |

| TACE (ADAM17) | TAPI-2 | K_i_ = 120 nM | [1] |

| MMPs (general) | TAPI-2 | IC_50_ = 20 µM | [2] |

| hmeprin α subunit | TAPI-2 | IC_50_ = 1.5 ± 0.27 nM | [2] |

| hmeprin β subunit | TAPI-2 | IC_50_ = 20 ± 10 µM | [2] |

| Angiotensin Converting Enzyme | TAPI-2 | IC_50_ = 18 µM | [3] |

Note: Data for the specific (R)-isomer is often reported under the general name TAPI-2 in literature. It is important to consider the specific context of the study.

Key Signaling Pathways Modulated by this compound

The inhibitory action of this compound on metalloproteinases has significant downstream effects on crucial cellular signaling pathways.

TNF-α Signaling Pathway

By inhibiting TACE, this compound directly blocks the release of soluble TNF-α from the cell surface. This prevents TNF-α from binding to its receptors (TNFR1 and TNFR2) on target cells, thereby downregulating the inflammatory cascade initiated by this potent cytokine.

References

An In-depth Technical Guide to the Initial Characterization of (R)-TAPI-2 Effects

Audience: Researchers, scientists, and drug development professionals.

Core Content: This whitepaper provides a comprehensive technical overview of the initial characterization of (R)-TAPI-2, a potent metalloproteinase inhibitor. It details its mechanism of action, inhibitory profile, impact on critical signaling pathways, and standardized experimental protocols for its study.

Introduction to this compound

This compound (TNF Protease Inhibitor 2) is a synthetic, broad-spectrum, hydroxamate-based inhibitor of metalloproteinases.[1] It is primarily recognized for its potent inhibition of the A Disintegrin and Metalloproteinase (ADAM) family, particularly ADAM17, also known as Tumor Necrosis Factor-α-Converting Enzyme (TACE).[1] Its core mechanism involves chelating the essential zinc ion within the catalytic domain of these enzymes, thereby blocking their proteolytic activity. This inhibition prevents the "ectodomain shedding" of numerous cell surface proteins, a critical post-translational modification that regulates a vast array of cellular processes including inflammation, cell proliferation, and migration.[2] Consequently, this compound serves as an invaluable research tool for elucidating the roles of ADAM-mediated protein shedding in health and disease.

Core Mechanism of Action: Inhibition of Ectodomain Shedding

Ectodomain shedding is a fundamental biological process where the extracellular domain of a transmembrane protein is cleaved and released from the cell surface.[3][4] This cleavage is predominantly mediated by a family of membrane-anchored proteases known as sheddases, with ADAM10 and ADAM17 being the most prominent members.[4] Shedding can either activate a signaling molecule (e.g., TNF-α) or inactivate a receptor.

This compound functions by directly inhibiting the catalytic activity of these sheddases. By blocking this cleavage event, TAPI-2 prevents the release of soluble ectodomains and leads to the accumulation of the full-length protein on the cell surface.[5]

Quantitative Inhibitory Profile

The inhibitory activity of TAPI-2 has been quantified against several key metalloproteinases. The data reveals a broad-spectrum activity with particular potency against ADAM17.

| Target Enzyme | Parameter | Value | Reference |

| Matrix Metalloproteinases (MMP) | IC₅₀ | 20 µM | [1][6] |

| ADAM17 (TACE) | Kᵢ | 120 nM | |

| ADAM10 | Kᵢ | > 140 nM | [7] |

| Heprin α subunit | IC₅₀ | 1.5 ± 0.27 nM | [1] |

| Heprin β subunit | IC₅₀ | 20 ± 10 µM | [1] |

| Angiotensin-Converting Enzyme (ACE) | IC₅₀ | 18 µM |

Impact on Key Signaling Pathways

By inhibiting ectodomain shedding, this compound modulates several critical signaling cascades.

Inhibition of TNF-α Processing

One of the most well-characterized functions of ADAM17 (TACE) is the cleavage of membrane-bound precursor TNF-α (pro-TNF-α) to release its soluble, biologically active form. TAPI-2 potently blocks this step, thereby inhibiting the release of a key pro-inflammatory cytokine.

Modulation of Notch Signaling

The Notch signaling pathway is critical for cell fate decisions. Its activation requires proteolytic cleavage of the Notch receptor, a process mediated in part by ADAM family proteases. By inhibiting this shedding event, TAPI-2 has been shown to decrease the levels of the Notch Intracellular Domain (NICD) and its downstream transcriptional target, HES-1.[1] This suggests TAPI-2 can functionally attenuate Notch signaling.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Enhanced potency of the metalloprotease inhibitor TAPI-2 by multivalent display - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Ectodomain shedding and generation of two carboxy-terminal fragments of human complement receptor 2/CD21 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Molecular and Cellular Mechanisms of Ectodomain Shedding - PMC [pmc.ncbi.nlm.nih.gov]

- 5. iRhom2 regulates ectodomain shedding and surface expression of the major histocompatibility complex (MHC) class I - PMC [pmc.ncbi.nlm.nih.gov]

- 6. selleckchem.com [selleckchem.com]

- 7. The metalloprotease ADAM10 (a disintegrin and metalloprotease 10) undergoes rapid, postlysis autocatalytic degradation - PMC [pmc.ncbi.nlm.nih.gov]

The Inhibitory Spectrum of (R)-TAPI-2: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

(R)-TAPI-2, a hydroxamate-based broad-spectrum inhibitor, has garnered significant attention in the scientific community for its potent inhibitory activity against a range of metalloproteinases. This technical guide provides an in-depth exploration of the inhibitory spectrum of this compound, detailing its primary targets, inhibitory constants, and the experimental methodologies used for their determination. Furthermore, it elucidates the key signaling pathways modulated by this inhibitor, offering a comprehensive resource for researchers in drug discovery and development.

Data Presentation: Inhibitory Spectrum of this compound

This compound demonstrates inhibitory activity against various members of the A Disintegrin and Metalloproteinase (ADAM) and Matrix Metalloproteinase (MMP) families. The following table summarizes the quantitative data on its inhibitory potency.

| Target Family | Specific Target | Inhibitor | Potency (IC50/Ki) | Experimental System |

| ADAMs | ADAM17 (TACE) | This compound | Ki = 120 nM | Recombinant Human ADAM17 |

| ADAM17 (TACE) | TAPI-0 (a general TACE inhibitor) | Recombinant Human TACE | ||

| ADAMs | TAPI-2 | Not Specified | ||

| MMPs | General MMPs | This compound | IC50 = 20 µM[1] | Not Specified |

| Meprins | Meprin α | This compound | IC50 = 1.5 ± 0.27 nM[1] | Not Specified |

| Meprin β | This compound | IC50 = 20 ± 10 µM[1] | Not Specified |

Experimental Protocols

The determination of the inhibitory activity of this compound relies on robust and sensitive enzymatic and cell-based assays. Below are detailed methodologies for key experiments.

Fluorometric Assay for ADAM17/TACE Inhibition

This assay quantifies the inhibitory effect of this compound on the enzymatic activity of ADAM17, also known as Tumor Necrosis Factor-α Converting Enzyme (TACE), using a fluorogenic substrate.

Materials:

-

Recombinant human ADAM17/TACE

-

Fluorogenic TACE substrate (e.g., a quenched peptide substrate)

-

This compound

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 150 mM NaCl, 10 mM CaCl₂, and 0.05% Brij-35)

-

96-well black microplates

-

Fluorescence plate reader

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Prepare serial dilutions of this compound in Assay Buffer to achieve a range of desired concentrations.

-

Dilute the recombinant ADAM17/TACE and the fluorogenic substrate in Assay Buffer to their optimal working concentrations.

-

-

Assay Reaction:

-

To each well of a 96-well plate, add the diluted this compound solution or vehicle control.

-

Add the diluted ADAM17/TACE enzyme solution to each well and incubate for a pre-determined time (e.g., 15-30 minutes) at 37°C to allow for inhibitor binding.

-

Initiate the enzymatic reaction by adding the fluorogenic substrate to each well.

-

-

Data Acquisition:

-

Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths in a kinetic mode for a set period (e.g., 30-60 minutes) at 37°C.

-

-

Data Analysis:

-

Determine the reaction rate (slope of the linear portion of the fluorescence versus time curve) for each concentration of this compound.

-

Calculate the percentage of inhibition for each concentration relative to the vehicle control.

-

Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a suitable dose-response curve to determine the IC50 value.

-

Cell-Based Assay for Metalloproteinase Inhibition

This protocol assesses the ability of this compound to inhibit the shedding of a cell-surface protein known to be cleaved by metalloproteinases.

Materials:

-

A suitable cell line overexpressing a specific metalloproteinase and its substrate (e.g., HEK293 cells transfected with ADAM17 and a cleavable form of alkaline phosphatase).

-

Cell culture medium and supplements.

-

This compound

-

A phorbol ester (e.g., PMA) to stimulate shedding.

-

A substrate for the shed ectodomain (e.g., p-nitrophenyl phosphate for alkaline phosphatase).

-

96-well cell culture plates.

-

Spectrophotometer.

Procedure:

-

Cell Culture and Treatment:

-

Seed the cells in a 96-well plate and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of this compound or vehicle control for a specified time (e.g., 1 hour).

-

Stimulate shedding by adding a phorbol ester (e.g., PMA) to the cell culture medium and incubate for a defined period (e.g., 1-2 hours).

-

-

Sample Collection and Analysis:

-

Collect the conditioned medium from each well.

-

Measure the activity of the shed ectodomain in the conditioned medium. For alkaline phosphatase, add p-nitrophenyl phosphate and measure the absorbance at 405 nm.

-

-

Data Analysis:

-

Calculate the percentage of inhibition of shedding for each concentration of this compound compared to the stimulated control.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Mandatory Visualizations

Signaling Pathways

The inhibitory action of this compound on specific metalloproteinases has significant downstream effects on various signaling pathways crucial in both physiological and pathological processes.

Caption: ADAM17-Mediated Signaling Pathways and Inhibition by this compound.

Caption: General MMP Activation and Signaling Pathways Inhibited by this compound.

Experimental Workflow

The following diagram illustrates a typical workflow for screening and characterizing inhibitors of metalloproteinases like this compound.

Caption: Workflow for Metalloproteinase Inhibitor Screening and Development.

This technical guide provides a foundational understanding of the inhibitory spectrum of this compound. For further, more specific applications, it is recommended to consult the primary literature and adapt the provided protocols to the specific experimental context.

References

The Role of (R)-TAPI-2 in Tumor Necrosis Factor-alpha (TNF-α) Release: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Tumor Necrosis Factor-alpha (TNF-α) is a potent pro-inflammatory cytokine implicated in the pathogenesis of numerous autoimmune and inflammatory diseases. Its release is a tightly regulated process, primarily mediated by the enzyme TNF-α Converting Enzyme (TACE), also known as ADAM17. Inhibition of TACE represents a key therapeutic strategy for mitigating the detrimental effects of excessive TNF-α. This technical guide provides an in-depth overview of (R)-TAPI-2, a potent inhibitor of TACE, and its role in modulating TNF-α release. We will delve into its mechanism of action, present quantitative data on its inhibitory activity, provide detailed experimental protocols for its study, and visualize the relevant biological pathways and experimental workflows.

Introduction: The Critical Role of TACE in TNF-α Release

TNF-α is initially synthesized as a 26 kDa type II transmembrane protein (pro-TNF-α). The biological activity of TNF-α is realized upon the proteolytic cleavage of this precursor, which releases a soluble 17 kDa mature TNF-α protein into the extracellular space. This critical processing step is predominantly carried out by TACE (ADAM17), a member of the 'a disintegrin and metalloproteinase' (ADAM) family of zinc-dependent proteases.

This compound is the biologically active enantiomer of TAPI-2, a broad-spectrum hydroxamate-based inhibitor of matrix metalloproteinases (MMPs) and ADAMs. Its primary mechanism of action in the context of TNF-α regulation is the direct inhibition of TACE, thereby preventing the cleavage of pro-TNF-α and subsequent release of mature, soluble TNF-α.

Mechanism of Action of this compound

This compound functions as a competitive inhibitor of TACE. The hydroxamate group within the this compound structure chelates the zinc ion essential for the catalytic activity of TACE and other metalloproteinases. By binding to the active site of TACE, this compound physically obstructs the access of the pro-TNF-α substrate, effectively halting its proteolytic processing. This leads to an accumulation of the membrane-bound pro-TNF-α and a significant reduction in the levels of soluble, biologically active TNF-α.

Quantitative Data: Inhibitory Activity of TAPI-2

The inhibitory potency of TAPI-2 has been characterized against a range of metalloproteinases. The following tables summarize the available quantitative data for TAPI-2, providing key metrics for its activity and selectivity.

| Target Enzyme | Inhibition Constant (Ki) | Reference |

| TACE (ADAM17) | 120 nM | [1] |

| ADAM8 | 10 µM | [2] |

| ADAM10 | 3 µM | [2] |

| ADAM12 | 100 µM | [2] |

| Assay/Target | IC50 Value | Reference |

| Matrix Metalloproteases (MMP) | 20 µM | [3][4] |

| Phorbol-12-myristate-13-acetate (PMA)-induced shedding of cell surface proteins | 10 µM |

Experimental Protocols

In Vitro TACE Inhibition Assay using a Fluorogenic Substrate

This protocol describes a cell-free assay to determine the direct inhibitory effect of this compound on TACE activity.

Materials:

-

Recombinant human TACE enzyme

-

TACE Assay Buffer

-

Fluorogenic TACE substrate (e.g., a FRET-based peptide)

-

This compound

-

GM6001 (a broad-spectrum metalloproteinase inhibitor, as a positive control)

-

DMSO (for dissolving inhibitors)

-

Black 96-well microplate

-

Fluorescence microplate reader

Procedure:

-

Prepare a stock solution of this compound in DMSO. Further dilute to the desired test concentrations (typically in a series) with TACE Assay Buffer. Ensure the final DMSO concentration is consistent across all wells and does not exceed 1%.

-

In a black 96-well plate, add 25 µL of the diluted this compound solutions or control (Assay Buffer with DMSO for no inhibitor control, and GM6001 for positive control).

-

Add 50 µL of TACE enzyme solution (reconstituted in TACE Assay Buffer to the recommended concentration) to each well.

-

Mix gently and incubate the plate at 37°C for 10-15 minutes to allow the inhibitor to bind to the enzyme.

-

Prepare the TACE substrate solution according to the manufacturer's instructions.

-

Initiate the enzymatic reaction by adding 25 µL of the substrate solution to each well.

-

Immediately start measuring the fluorescence kinetically at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 318/449 nm for some common substrates) for at least 30 minutes at 37°C.[5][6]

-

Calculate the reaction rate (slope of the linear portion of the fluorescence curve).

-

Determine the percent inhibition for each concentration of this compound relative to the no-inhibitor control.

-

Plot the percent inhibition against the logarithm of the this compound concentration to determine the IC50 value.

Cell-Based Assay for Inhibition of TNF-α Release

This protocol outlines a method to assess the ability of this compound to inhibit the release of TNF-α from cultured cells, such as human monocytic THP-1 cells.

Materials:

-

THP-1 cells (or other suitable cell line, e.g., macrophages)

-

Cell culture medium (e.g., RPMI-1640 with 10% FBS)

-

Lipopolysaccharide (LPS) for stimulation

-

This compound

-

DMSO

-

96-well cell culture plate

-

Human TNF-α ELISA kit

-

Centrifuge

Procedure:

-

Seed THP-1 cells into a 96-well plate at a density of approximately 5 x 10^4 cells/well in 100 µL of culture medium.[7]

-

Differentiate the cells into macrophage-like cells by treating with Phorbol-12-myristate-13-acetate (PMA) for 24-48 hours, if required by the specific cell line protocol.

-

Prepare various concentrations of this compound in culture medium from a DMSO stock.

-

Pre-treat the cells by adding 50 µL of the this compound solutions to the respective wells. Include a vehicle control (medium with DMSO). Incubate for 1-2 hours at 37°C.

-

Stimulate the cells to produce TNF-α by adding 50 µL of LPS solution (e.g., final concentration of 1 µg/mL) to each well (except for the unstimulated control wells).[7]

-

Incubate the plate for 4-18 hours at 37°C.[7]

-

After incubation, centrifuge the plate to pellet the cells.

-

Carefully collect the cell culture supernatant for analysis.

-

Quantify the concentration of soluble TNF-α in the supernatants using a human TNF-α ELISA kit, following the manufacturer's protocol.[8][9][10]

-

Calculate the percentage of TNF-α release inhibition for each this compound concentration compared to the LPS-stimulated vehicle control.

Visualizations: Signaling Pathways and Experimental Workflows

Signaling Pathway of TNF-α Processing and Inhibition by this compound

References

- 1. TAPI 2 | ADAMs | Tocris Bioscience [tocris.com]

- 2. TAPI-2 | ADAM17 inhibitor | Probechem Biochemicals [probechem.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. assaygenie.com [assaygenie.com]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. Two High Throughput Screen Assays for Measurement of TNF-α in THP-1 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mpbio.com [mpbio.com]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. resources.rndsystems.com [resources.rndsystems.com]

Methodological & Application

Application Notes and Protocols for (R)-TAPI-2 Cell-Based Assays

For Researchers, Scientists, and Drug Development Professionals

(R)-TAPI-2 is a potent, broad-spectrum hydroxamate-based inhibitor of matrix metalloproteinases (MMPs) and A Disintegrin and Metalloproteinases (ADAMs), with notable activity against Tumor Necrosis Factor-α Converting Enzyme (TACE), also known as ADAM17. These enzymes play a crucial role in various physiological and pathological processes, including inflammation, cell proliferation, migration, and invasion. The following application notes provide detailed protocols for utilizing this compound in cell-based assays to investigate its inhibitory effects on ADAM17 and general MMP activity.

Mechanism of Action

This compound functions by chelating the zinc ion within the active site of metalloproteinases, thereby reversibly inhibiting their proteolytic activity. This inhibition prevents the shedding of cell surface proteins, such as pro-TNF-α, and the degradation of extracellular matrix components. The inhibition of ADAM17 by this compound can modulate signaling pathways, such as the Notch pathway, by preventing the cleavage and subsequent activation of its substrates.[1][2][3]

Quantitative Data Summary

The inhibitory activity of TAPI-2 has been characterized against various metalloproteinases. The following table summarizes key quantitative data from the literature.

| Target Enzyme | Inhibitor | IC50 / Ki | Cell Line / Assay Conditions | Reference |

| General MMPs | TAPI-2 | IC50: 20 µM | Biochemical Assay | [1][3] |

| TACE (ADAM17) | TAPI-2 | Ki: 0.12 µM | Biochemical Assay | [2] |

| ADAM8 | TAPI-2 | Ki: 10 µM | Biochemical Assay | [2] |

| ADAM10 | TAPI-2 | Ki: 3 µM | Biochemical Assay | [2] |

| ADAM12 | TAPI-2 | Ki: 100 µM | Biochemical Assay | [2] |

| PMA-induced protein shedding | TAPI-2 | IC50: 10 µM | CHO cells | [2] |

| hmeprin α | TAPI-2 | IC50: 1.5 ± 0.27 nM | Biochemical Assay | [1][3] |

| hmeprin β | TAPI-2 | IC50: 20 ± 10 µM | Biochemical Assay | [1][3] |

Signaling Pathway Inhibition by this compound

This compound's inhibition of ADAM17 can impact downstream signaling. For instance, by blocking ADAM17-mediated cleavage of Notch receptors, this compound can lead to a decrease in the levels of the Notch Intracellular Domain (NICD) and its target gene, HES-1.[1]

Figure 1: Simplified signaling pathway showing the inhibitory effect of this compound on ADAM17-mediated Notch signaling.

Experimental Protocols

Protocol 1: Cell-Based ADAM17 (TACE) Activity Assay using a Fluorogenic Substrate

This protocol describes a method to measure the activity of ADAM17 on the surface of live cells and the inhibitory effect of this compound using a fluorogenic peptide substrate.

Workflow Overview

Figure 2: Experimental workflow for the cell-based ADAM17 activity assay.

Materials:

-

Cell Line: HEK293 cells are a suitable choice. Other cell lines with endogenous or overexpressed ADAM17 can also be used.

-

This compound: Prepare a stock solution in DMSO.

-

Fluorogenic ADAM17 Substrate: A FRET-based peptide substrate, such as Mca-Pro-Leu-Ala-Gln-Ala-Val-Dpa-Arg-Ser-Ser-Ser-Arg-NH₂ or a more specific substrate like Dabcyl-Pro-Arg-Ala-Ala-Ala-Homophe-Thr-Ser-Pro-Lys(FAM)-NH2.[4]

-

Assay Buffer: 25 mM Tris, pH 8.0.

-

96-well black, clear-bottom microplate.

-

Fluorescence plate reader.

Procedure:

-

Cell Seeding:

-

Seed 5 x 10⁴ HEK293 cells per well in a 96-well black, clear-bottom plate.

-

Incubate at 37°C, 5% CO₂ for 24 hours.

-

-

Inhibitor Preparation and Addition:

-

Prepare serial dilutions of this compound in assay buffer. A final concentration range of 1 nM to 100 µM is recommended.

-

Include a vehicle control (DMSO) and a positive control (a known ADAM17 inhibitor, if available).

-

Carefully remove the culture medium from the wells and wash once with assay buffer.

-

Add the diluted this compound or controls to the respective wells.

-

Pre-incubate the plate at 37°C for 30 minutes.

-

-

Substrate Addition and Measurement:

-

Prepare the fluorogenic substrate solution in assay buffer at the recommended concentration (e.g., 10 µM).

-

Add the substrate solution to all wells.

-

Immediately place the plate in a pre-warmed fluorescence plate reader.

-

Measure the fluorescence intensity kinetically at the appropriate excitation and emission wavelengths for the chosen substrate (e.g., Ex/Em = 320/405 nm for the Mca/Dpa substrate or Ex/Em = 485/530 nm for the Dabcyl/FAM substrate) every 5 minutes for 1 hour.[5]

-

-

Data Analysis:

-

Calculate the rate of substrate cleavage (slope of the linear portion of the fluorescence versus time curve) for each well.

-

Normalize the rates to the vehicle control.

-

Plot the normalized rates against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

-

Protocol 2: General MMP Activity Assay using a Chromogenic Substrate

This protocol provides a method to assess the effect of this compound on the activity of secreted MMPs in conditioned cell culture medium.

Materials:

-

Cell Line: A cell line known to secrete MMPs, such as HT1080 fibrosarcoma cells.

-

This compound: Prepare a stock solution in DMSO.

-

Chromogenic MMP Substrate.

-

APMA (p-Aminophenylmercuric acetate): For the activation of pro-MMPs.[6]

-

96-well clear microplate.

-

Absorbance plate reader.

Procedure:

-

Preparation of Conditioned Medium:

-

Seed HT1080 cells in a culture flask and grow to 70-80% confluency.

-

Wash the cells with serum-free medium and then incubate in serum-free medium containing various concentrations of this compound (e.g., 1 µM to 50 µM) or vehicle control for 24-48 hours.

-

Collect the conditioned medium and centrifuge to remove cell debris.

-

-

Activation of pro-MMPs (Optional but Recommended):

-

To measure total MMP activity (both active and pro-MMPs), treat a portion of the conditioned medium with APMA (final concentration 1-2 mM) at 37°C for 1-4 hours.

-

-

MMP Activity Measurement:

-

Add the conditioned medium (with or without APMA activation) to the wells of a 96-well plate.

-

Add the chromogenic MMP substrate to each well.

-

Incubate at 37°C for the time recommended by the substrate manufacturer.

-

Measure the absorbance at the appropriate wavelength using a microplate reader.

-

-

Data Analysis:

-

Subtract the background absorbance (substrate alone).

-

Calculate the percentage of MMP inhibition for each concentration of this compound compared to the vehicle control.

-

Plot the percentage of inhibition against the logarithm of the this compound concentration to determine the IC50 value.

-

Concluding Remarks

These protocols provide a framework for investigating the inhibitory effects of this compound on ADAM17 and general MMPs in a cell-based setting. It is recommended to optimize assay conditions, such as cell number, substrate concentration, and incubation times, for each specific cell line and experimental setup. The use of appropriate controls is crucial for the accurate interpretation of results.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. TAPI-2 | ADAM17 inhibitor | Probechem Biochemicals [probechem.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. An improved fluorescent substrate for assaying soluble and membrane-associated ADAM family member activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. biozyme-inc.com [biozyme-inc.com]

- 6. quickzyme.com [quickzyme.com]

Application Notes and Protocols for Utilizing (R)-TAPI-2 in Western Blot Analysis of Substrate Cleavage

Audience: Researchers, scientists, and drug development professionals.

Introduction

A Disintegrin and Metalloproteinases (ADAMs), particularly ADAM10 and ADAM17 (also known as TACE), are key cell-surface sheddases involved in the proteolytic cleavage of a wide array of transmembrane proteins. This process, known as ectodomain shedding, releases the extracellular domain of the substrate from the cell surface, initiating or modulating various signaling pathways crucial in development, inflammation, and cancer. (R)-TAPI-2 is a potent, broad-spectrum hydroxamate-based inhibitor of metalloproteinases, with significant activity against ADAM10 and ADAM17. Its ability to block the catalytic activity of these sheddases makes it an invaluable tool for studying the functional consequences of substrate cleavage.

These application notes provide a comprehensive guide for researchers on utilizing this compound in Western blot analysis to investigate the cleavage of specific substrates by ADAM10 and ADAM17. The protocols detailed below will enable the qualitative and quantitative assessment of shedding inhibition, providing insights into the roles of these proteases in various biological processes.

Mechanism of Action of this compound

This compound functions as a competitive inhibitor by chelating the active site zinc ion within the catalytic domain of metalloproteinases like ADAM10 and ADAM17. This interaction blocks the binding of the substrate to the enzyme, thereby preventing the proteolytic cleavage of the substrate's ectodomain. By treating cells with this compound, researchers can effectively reduce or eliminate the shedding of ADAM10/17 substrates, leading to an accumulation of the full-length protein on the cell surface and a corresponding decrease in the concentration of the shed ectodomain in the cell culture supernatant.

Data Presentation: Quantitative Analysis of this compound Mediated Inhibition of Substrate Cleavage

The following table summarizes the inhibitory effects of TAPI-2 on the cleavage of various ADAM10 and ADAM17 substrates as determined by Western blot analysis from multiple studies. This data provides a reference for expected outcomes and effective concentrations.

| Substrate | Protease(s) | Cell Line | This compound Concentration | Incubation Time | Observed Effect on Cleavage | Reference |

| Sema4D | ADAM17 | HEK293T | 50 nM | Not Specified | Significant inhibition of PMA-induced cleavage | [1] |

| Clusterin | ADAM17 | HeLa | Not Specified | Not Specified | Decreased levels of cleaved fragments | [2] |

| Klotho | ADAM10/ADAM17 | COS-7 | Not Specified | Not Specified | Inhibition of shedding | [3] |

| Amyloid Precursor-like Protein 2 (APLP2) | ADAM10 | HEK293, SH-SY5Y | Not Specified | Not Specified | Reduction of constitutive α-secretase cleavage | [4] |

| IL-2 Receptor α (CD25) | ADAM10 | HEK293 | 3 µM | 24 hours | Inhibition of constitutive shedding | [5] |

| Tim-3 | ADAM10/ADAM17 | HEK293 | Not Specified | Not Specified | Inhibition of PMA and ionomycin-induced shedding | [6] |

| NrCAM | ADAM10 | Primary murine neurons | 50 µM | 48 hours | Blocked shedding | [7] |

Experimental Protocols

Protocol 1: Inhibition of Substrate Cleavage by this compound and Analysis by Western Blot

This protocol details the steps for treating cultured cells with this compound to inhibit the cleavage of a target substrate and subsequent analysis of both the cell lysate (for full-length protein) and conditioned media (for shed ectodomain) by Western blotting.

Materials:

-

Cell line expressing the substrate of interest

-

Complete cell culture medium

-

This compound (solubilized in DMSO)

-

Phosphate-buffered saline (PBS)

-

Lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors

-

Protein concentration assay kit (e.g., BCA or Bradford)

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibody specific for the full-length substrate or the shed ectodomain

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

-

Western blot imaging system

Procedure:

-

Cell Culture and Treatment: a. Plate cells at an appropriate density and allow them to adhere and reach the desired confluency (typically 70-80%). b. The day before the experiment, replace the growth medium with a serum-free or low-serum medium to reduce background from serum proteins. c. Prepare working solutions of this compound in a serum-free medium from a concentrated stock in DMSO. A typical final concentration range is 1-20 µM. Include a vehicle control (DMSO alone). d. Pre-incubate the cells with the this compound containing medium or vehicle control for 1-2 hours. e. If studying stimulated shedding, add the stimulus (e.g., PMA for ADAM17 activation) to the medium and incubate for the desired time (e.g., 30 minutes to 24 hours).

-